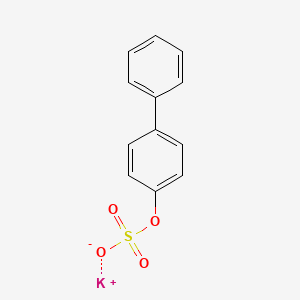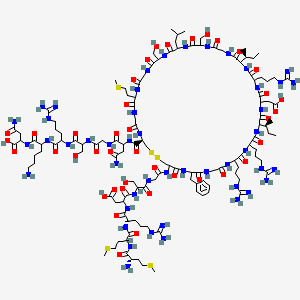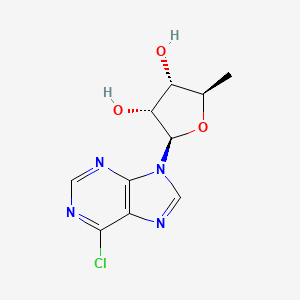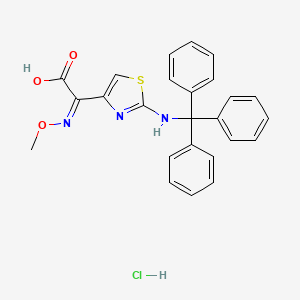
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, (Disulfide bond between Deamino-Cys1 a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, also known by its IUPAC name 6-amino-N-[1-[1-[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[2-[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide, is a complex peptide compound with a molecular formula of C46H58ClN9O8S2 and a molecular weight of 966.6 g/mol. This compound features a disulfide bond between Deamino-Cys1 and Cys6, which plays a crucial role in its structural stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves multiple steps, typically starting with the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between Deamino-Cys1 and Cys6 is achieved through oxidative folding, often using reagents like iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation. Quality control measures, such as mass spectrometry and amino acid analysis, ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: DTT, TCEP.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The compound can modulate signaling pathways by binding to target proteins and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2: Features a disulfide bond between Deamino-Cys1 and Cys6.
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-D-Phe-NH2: Lacks the p-chloro substitution on the phenylalanine residue.
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-Phe-NH2: Contains a p-chloro substitution but lacks the D-configuration on the phenylalanine residue.
Uniqueness
The uniqueness of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 lies in its specific sequence and the presence of the disulfide bond, which imparts stability and specific biological activity. The p-chloro substitution on the phenylalanine residue further enhances its interaction with target proteins, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
123528-93-8 |
|---|---|
Formule moléculaire |
C46H60ClN9O8S2 |
Poids moléculaire |
966.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)


